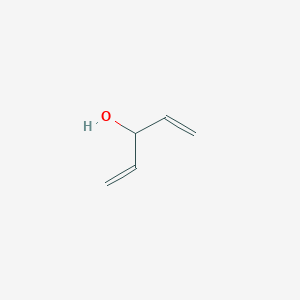

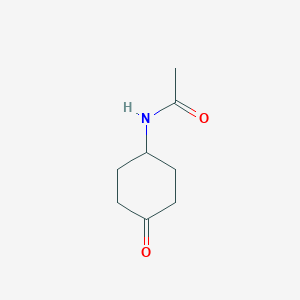

![molecular formula C17H15ClO4 B123399 Acide 2-[4-(3-chlorobenzoyl)phénoxy]-2-méthylpropanoïque CAS No. 60012-96-6](/img/structure/B123399.png)

Acide 2-[4-(3-chlorobenzoyl)phénoxy]-2-méthylpropanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

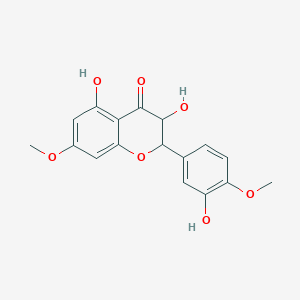

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is an organic compound with the molecular formula C17H15ClO4 and a molecular weight of 318.75 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its off-white solid form and is soluble in solvents like chloroform and methanol .

Applications De Recherche Scientifique

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including its effects on cellular processes.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

Target of Action

The primary target of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is the Peroxisome Proliferator-Activated Receptor Alpha (PPARA) . PPARA is a nuclear receptor protein that regulates the expression of genes involved in lipid metabolism, inflammation, and other physiological processes .

Mode of Action

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid interacts with PPARA by binding to its ligand-binding domain . This binding activates PPARA, leading to changes in the transcription of target genes . The exact nature of these changes depends on the specific genes involved and the cellular context .

Biochemical Pathways

The activation of PPARA by 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid affects several biochemical pathways. These include the fatty acid oxidation pathway, the inflammation pathway, and the lipid metabolism pathway . Downstream effects of these pathway alterations can include reduced inflammation, improved lipid metabolism, and other beneficial effects .

Pharmacokinetics

Based on its structural similarity to other compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid’s action include changes in gene expression, alterations in cellular metabolism, and reductions in inflammation . These effects can contribute to the compound’s potential therapeutic benefits .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid. For example, factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its ability to bind to PPARA . Additionally, individual factors such as genetic variations in PPARA or other proteins can influence the compound’s efficacy .

Méthodes De Préparation

The synthesis of 2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 4-hydroxybenzoic acid to form an intermediate, which is then reacted with 2-methylpropanoic acid under specific conditions . The reaction typically requires a catalyst and is carried out under inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is similar to other compounds like fenofibric acid and bezafibrate, which also target PPARα . it is unique in its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include:

Fenofibric acid: Another PPARα agonist with similar lipid-lowering effects.

Bezafibrate: A fibrate drug used to treat hyperlipidemia.

These compounds share a common mechanism of action but differ in their chemical structures and specific therapeutic applications.

Propriétés

IUPAC Name |

2-[4-(3-chlorobenzoyl)phenoxy]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-8-6-11(7-9-14)15(19)12-4-3-5-13(18)10-12/h3-10H,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWVJAFWQBLUTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208722 |

Source

|

| Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60012-96-6 |

Source

|

| Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060012966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-(4-(3-chlorobenzoyl)phenoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide](/img/structure/B123328.png)

![5-Hydroxy-N-[(pyridin-2-yl)methyl]-2-(2,2,2-trifluoroethoxy)benzamide](/img/structure/B123333.png)